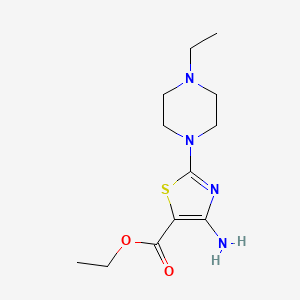

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester: is a heterocyclic compound that belongs to the class of thiazoles It features a thiazole ring substituted with an amino group, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with Piperazine: The thiazole intermediate is then reacted with 4-ethylpiperazine under basic conditions to introduce the piperazine moiety.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitro derivatives.

Reduction: The thiazole ring can be reduced under hydrogenation conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced thiazole derivatives.

Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2-(4-methyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester

- 4-Amino-2-(4-phenyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester

- 4-Amino-2-(4-benzyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the piperazine ring. This modification can influence the compound’s lipophilicity, solubility, and binding affinity, making it a valuable candidate for specific applications in drug design and materials science.

Biological Activity

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O2S |

| Molecular Weight | 270.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1031990-42-7 |

The mechanism of action for this compound is believed to involve its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors, notably affecting pathways such as:

- NF-kB Inflammatory Pathway: This inhibition can lead to reduced inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 μg/mL |

| Escherichia coli | ≤ 0.5 μg/mL |

These results suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound's anticancer properties have been evaluated in several studies. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | GI Value at 10 μM |

|---|---|

| HOP-92 (NSCL) | 86.28% |

| HCT-116 (Colorectal) | 40.87% |

| SK-BR-3 (Breast) | 46.14% |

These findings indicate that this compound may be a valuable candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of thiazole derivatives, including this compound. A study published in MDPI highlighted its effectiveness against multiple cell lines and its acceptable drug-likeness properties based on ADME-Tox predictions .

Furthermore, a study investigating structure–activity relationships (SAR) found that modifications to the thiazole scaffold could enhance both antimicrobial and anticancer activities. The research emphasized the importance of piperazine substitutions in increasing the compound's potency .

Properties

Molecular Formula |

C12H20N4O2S |

|---|---|

Molecular Weight |

284.38 g/mol |

IUPAC Name |

ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H20N4O2S/c1-3-15-5-7-16(8-6-15)12-14-10(13)9(19-12)11(17)18-4-2/h3-8,13H2,1-2H3 |

InChI Key |

FVBPDVLNYIVLGX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.